molecular formula C20H22O2 B071309 (1S.2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene CAS No. 191480-69-0

(1S.2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene

Cat. No.: B071309
CAS No.: 191480-69-0
M. Wt: 294.4 g/mol
InChI Key: RCWWCVLXNCRBOO-UXHICEINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene is a chiral organic compound with significant applications in various fields of chemistry and biology. Its unique structure, featuring a cyclopentene ring substituted with benzyloxy and benzyloxymethyl groups, makes it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclopentene.

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzyl chloride in the presence of a base such as sodium hydride.

    Formation of the Cyclopentene Ring: The protected intermediate undergoes a ring-closing metathesis reaction to form the cyclopentene ring.

    Deprotection: The benzyl protecting groups are removed using hydrogenation over palladium on carbon.

Industrial Production Methods

Industrial production of (1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the ring-closing metathesis and efficient catalytic systems for the deprotection steps.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas over a palladium catalyst can convert the cyclopentene ring to a cyclopentane ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or benzyloxymethyl groups using reagents like sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas over palladium on carbon.

    Substitution: Sodium methoxide in methanol or lithium aluminum hydride in ether.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Cyclopentane derivatives.

    Substitution: Various substituted cyclopentene derivatives.

Scientific Research Applications

(1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene involves its interaction with specific molecular targets. The benzyloxy and benzyloxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The cyclopentene ring provides a rigid framework that can enhance the selectivity of the compound for its targets.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclohexene: Similar structure but with a cyclohexene ring.

    (1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentane: Similar structure but with a cyclopentane ring.

    (1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-4-cyclopentene: Similar structure but with a different substitution pattern on the cyclopentene ring.

Uniqueness

(1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties. Its rigid cyclopentene ring and the presence of benzyloxy and benzyloxymethyl groups make it a valuable compound for studying stereochemical effects and developing chiral molecules.

Properties

IUPAC Name

[(1R,5S)-5-phenylmethoxycyclopent-2-en-1-yl]methoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O2/c1-3-8-17(9-4-1)14-21-16-19-12-7-13-20(19)22-15-18-10-5-2-6-11-18/h1-12,19-20H,13-16H2/t19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWWCVLXNCRBOO-UXHICEINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(C1OCC2=CC=CC=C2)COCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@@H]([C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901153740
Record name [[[(1R,5S)-5-(Phenylmethoxy)-2-cyclopenten-1-yl]methoxy]methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191480-69-0
Record name [[[(1R,5S)-5-(Phenylmethoxy)-2-cyclopenten-1-yl]methoxy]methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191480-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [[[(1R,5S)-5-(Phenylmethoxy)-2-cyclopenten-1-yl]methoxy]methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.